7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione
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Overview
Description
7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family Pteridines are bicyclic heterocyclic compounds containing nitrogen atoms at specific positions in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the bromination of an acetylated precursor followed by cyclization to form the pteridine ring system. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pteridine ring.
Cyclization: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted pteridine derivative .
Scientific Research Applications
7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. The bromine atom and the pteridine ring system allow it to bind to enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell growth or microbial activity .
Comparison with Similar Compounds
Similar Compounds
6-Substituted Pteridine-2,4,7(1H,3H,8H)-triones: These compounds share a similar pteridine core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pteridine-2,4(1H,3H)-dithione: Another pteridine derivative with different substituents, affecting its reactivity and applications.
Uniqueness
7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific bromine and acetyl substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
68973-54-6 |
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Molecular Formula |
C13H9BrN4O3 |
Molecular Weight |
349.14 g/mol |
IUPAC Name |
7-(2-bromoacetyl)-10-methylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H9BrN4O3/c1-18-8-3-2-6(9(19)5-14)4-7(8)15-10-11(18)16-13(21)17-12(10)20/h2-4H,5H2,1H3,(H,17,20,21) |
InChI Key |
DIWFKGOVCWGKNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)CBr)N=C3C1=NC(=O)NC3=O |
Origin of Product |
United States |
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